molecular formula C14H9Br2N B1443525 5-Bromo-2-(4-bromophenyl)-1H-indole CAS No. 28718-97-0

5-Bromo-2-(4-bromophenyl)-1H-indole

Cat. No.: B1443525
CAS No.: 28718-97-0
M. Wt: 351.04 g/mol
InChI Key: AHJIOTIVIOUCNA-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-bromophenyl)-1H-indole is a brominated indole derivative. Indoles are a class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine atoms in this compound can significantly influence its chemical reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-bromophenyl)-1H-indole typically involves the bromination of 2-phenylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the indole ring using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-bromophenyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can produce biaryl compounds, while oxidation can yield indole-2,3-diones .

Scientific Research Applications

5-Bromo-2-(4-bromophenyl)-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-phenyl-1H-indole: Lacks the additional bromine atom on the phenyl ring, which may result in different reactivity and biological activity.

    2-(4-Bromophenyl)-1H-indole: Similar structure but without the bromine atom on the indole ring.

    5-Bromo-1H-indole: Contains only one bromine atom on the indole ring.

Uniqueness

5-Bromo-2-(4-bromophenyl)-1H-indole is unique due to the presence of two bromine atoms, which can significantly influence its chemical and biological properties. This dual bromination can enhance its reactivity in substitution and coupling reactions and may also improve its binding affinity to biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-bromo-2-(4-bromophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJIOTIVIOUCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743890
Record name 5-Bromo-2-(4-bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28718-97-0
Record name 5-Bromo-2-(4-bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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